molecular formula C18H16O8 B3029709 6-Methoxytricin CAS No. 76015-42-4

6-Methoxytricin

Cat. No. B3029709
CAS RN: 76015-42-4
M. Wt: 360.3 g/mol
InChI Key: BVRHGBHZAQNORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-methoxytricin derivatives has been explored in various contexts. For instance, the compound 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin, also known as 6-methoxymianserin, was synthesized and its enantiomers were resolved. This compound showed high affinity for certain receptors, indicating its potential for pharmacological applications . Additionally, a novel fluorophore, 6-methoxy-4-quinolone, was synthesized from 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence and stability, which is beneficial for biomedical analysis . Furthermore, new 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives were synthesized for potential anti-inflammatory activity .

Molecular Structure Analysis

The molecular structure of 6-methoxytricin derivatives plays a crucial role in their pharmacological and chemical properties. The presence of the methoxy group in these compounds influences their affinity for various receptors and their stability. For example, the methoxy group in 6-methoxymianserin contributes to its moderate to high affinity for dopamine D2 receptors . The molecular structure of 6-methoxy-4-quinolone, with its large Stokes' shift, is advantageous for its application as a fluorescent labeling reagent .

Chemical Reactions Analysis

The reactivity of 6-methoxytricin derivatives varies depending on their chemical structure. The Z and E isomers of 6-(methoxymethylene)penicillanic acid show different interactions with RTEM beta-lactamase, with the Z isomer acting as an inhibitor and inactivator of the enzyme . This highlights the importance of molecular configuration in the chemical reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxytricin derivatives are diverse and have been studied for various applications. The fluorescence properties of 6-methoxy-4-quinolone are notable, with strong fluorescence across a wide pH range, making it suitable for use in aqueous media . The fluorescence characteristics of 6-methoxyquinoline have also been investigated, providing insights into its basicity and proton exchange rates in the excited state . Additionally, the stability of these compounds against light and heat is an important property for their practical applications .

Scientific Research Applications

Osteoporosis Treatment

  • Context: Development of a potent alpha(v)beta(3) receptor antagonist for osteoporosis treatment and prevention.
  • Findings: 6-Methoxytricin derivatives showed significant in vivo efficacy in models of bone turnover, supporting their potential use in clinical development for osteoporosis treatment (Hutchinson et al., 2003).

Immunomodulation

  • Context: Exploration of immunosuppressive compounds from Artemisia vestita, a traditional Tibetan medicinal plant.
  • Findings: Among various flavones isolated, including 6-methoxytricin, some exhibited significant inhibitory activity on T cell proliferation and activation in vitro, indicating potential for immunomodulatory applications (Yin et al., 2008).

Antimicrobial Activity

  • Context: Identification of phytoalexins in carrot cells and their antimicrobial properties.
  • Findings: 6-Methoxytricin was identified as a phytoalexin with broad-spectrum antimicrobial activity, inhibiting various fungi, yeasts, and bacteria (Kurosaki & Nishi, 1983).

Anticancer Research

  • Context: Investigation into the anticancer properties of flavones and their derivatives.
  • Findings: Studies on compounds like 6-methoxytricin have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in different types of cancer cells, such as colon carcinoma and leukemia (Ammirante et al., 2006), (Lee et al., 2004).

Neurological Applications

  • Context: Research on neurogenic potentials and pharmacological properties of 6-Methoxytricin-related compounds.
  • Findings: Compounds structurally related to 6-Methoxytricin have shown potential in stimulating neurogenesis and neuronal maturation in vitro, indicating possible applications in neurodegenerative diseases and brain health (de la Fuente Revenga et al., 2015).

Future Directions

6-Methoxytricin has been identified as having potential as an anti-diabetic complications agent . This suggests that future research could focus on further exploring its therapeutic potential in this area.

Relevant Papers The paper “Inhibitory Effect of Chemical Constituents Isolated from Artemisia iwayomogi on Polyol Pathway and Simultaneous Quantification of Major Bioactive Compounds” discusses the potential of 6-Methoxytricin as an anti-diabetic complications agent .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-13-4-8(5-14(24-2)16(13)21)11-6-9(19)15-12(26-11)7-10(20)18(25-3)17(15)22/h4-7,20-22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRHGBHZAQNORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxytricin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Methoxytricin
Reactant of Route 2
6-Methoxytricin
Reactant of Route 3
6-Methoxytricin
Reactant of Route 4
6-Methoxytricin
Reactant of Route 5
6-Methoxytricin
Reactant of Route 6
6-Methoxytricin

Citations

For This Compound
49
Citations
Y Yin, FY Gong, XX Wu, Y Sun, YH Li, T Chen… - Journal of …, 2008 - Elsevier
… report about the bioactivity of 6-methoxytricin until now. This … by cirsilineol, apigenin and 6-methoxytricin. Considering that the … that cirsilineol, apigenin and 6-methoxytricin might be the …
Number of citations: 190 www.sciencedirect.com
T Hell, A Rutz, L Dürr, M Dobrzynski… - Journal of natural …, 2022 - ACS Publications
… As an example, 6-methoxytricin (9), isolated in this work, was annotated as an isomer that had only one small modification among its substituents. Compound 9 has one methoxy moiety …
Number of citations: 11 pubs.acs.org
Z Hajdú, J Hohmann, P Forgo, I Máthé, J Molnár… - Planta …, 2014 - thieme-connect.com
The extract of Artemisia asiatica herb with antiproliferative activity against four human tumor cell lines (A2780, A431, HeLa, and MCF7) was analyzed by the MTT assay, and bioassay-…
Number of citations: 33 www.thieme-connect.com
SC Sanderson, C Ge-Ling, ED McArthur… - … systematics and ecology, 1988 - Elsevier
… Both Atriplex and Ceratoides contained tricin, and species of Ceratoides contain 6-methoxytricin, a 6-oxygenated flavone. The other genera examined had common flavonols and …
Number of citations: 34 www.sciencedirect.com
JY Liang, J Xu, YZ Shao, YY Yang, PY Lu… - Biochemical Systematics …, 2019 - Elsevier
Nineteen compounds were isolated from Ajania potaninii, including one sulfur paraffin (1), one monoterpene (6), one lactone (3), one aliphatic acid (15), two sterols (8 and 10), one …
Number of citations: 3 www.sciencedirect.com
YK Lee, EY Hong, WK Whang - BioMed Research International, 2017 - hindawi.com
Blocking the polyol pathway plays an important role preventing diabetic complications. Therefore, aldose reductase (AR) and advanced glycation endproducts (AGEs) formation has …
Number of citations: 18 www.hindawi.com
D LIU - Chinese Traditional and Herbal Drugs, 2017 - pesquisa.bvsalud.org
Objective: To study the chemical constituents from plant of Artemisia frigida Willd. and its pharmacological activities. Methods: The compounds were isolated and purified by various …
Number of citations: 4 pesquisa.bvsalud.org
Z Hajdú, A Martins, O Orbán-Gyapai, P Forgo… - Rec Nat Prod, 2014 - acgpubs.org
… Crystallization of S3 afforded by eupatilin (1), and preperative TLC of the mother liquor on silica with n-hexane−EtOAc 98:2 gave jaceosidin (3), and 6-methoxytricin (6). Fraction F2 of …
Number of citations: 34 www.acgpubs.org
Z Hajdú, J Hohmann, P Forgó, I Máthé, J Molnár… - Planta …, 2014 - thieme-connect.com
… Furthermore, flavonoids: eupatilin, hispidulin, jaceosidin, cirsilineol, 5,7,4',5'-tetrahydroxy-6,3'-dimethoxy-flavon, 6-methoxytricin and chrysoplenetin were isolated. All the terpenes were …
Number of citations: 1 www.thieme-connect.com
LB Zhang, LM Guo, FL Wang, JL Lü - Chemistry & biodiversity, 2021 - Wiley Online Library
… 6-Methoxytricin was able to significantly inhibit Con A-induced T cell proliferation and activation. Artemisolide was reported to attenuate LPS-induced PGE 2 or NO release via down-…
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.